

Prostaglandin F1a structure and chemical properties.

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Prostaglandin F1α: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological pathways of Prostaglandin F1 α (PGF1 α). All quantitative data is presented in structured tables for ease of reference. Detailed diagrams of key biological pathways and representative experimental workflows are included to facilitate a deeper understanding of this important lipid mediator.

Chemical Structure and Properties

Prostaglandin F1 α is a naturally occurring prostanoid derived from the metabolism of dihomo-y-linolenic acid (DGLA). It is a stereoisomer of the more commonly studied PGF2 α and plays a role in various physiological processes.

Chemical Identifiers and Structure:



Identifier	Value
IUPAC Name	7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]heptanoic acid[1]
CAS Number	745-62-0[2][3][4]
Molecular Formula	C20H36O5[2][3][5]
SMILES	CCCCCINVALID-LINK/C=C/[C@H]1 INVALID-LINKCINVALID-LINK [C@@H]1CCCCCC(O)=O[3][6]
InChl	InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13- 17-16(18(22)14-19(17)23)10-7-4-5-8-11- 20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3, (H,24,25)/b13- 12+/t15-,16+,17+,18-,19+/m0/s1[3][5]

Physicochemical Properties:

Property	Value	Source
Molecular Weight	356.5 g/mol	[2][4]
Appearance	A crystalline solid	[3]
Melting Point	102.5 °C	[7][8]
Boiling Point	409.31 °C (rough estimate)	[8]
Density	1.0321 g/cm³ (rough estimate)	[4]
рКа	4.78 ± 0.10 (Predicted)	[7]
Optical Rotation	+24° (c=0.87, THF)	[7][8]

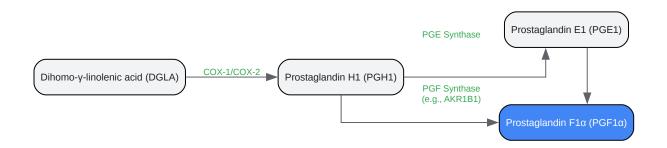
Solubility:



Solvent	Solubility
DMF	50 mg/mL[3][7]
DMSO	50 mg/mL[3][7]
Ethanol	50 mg/mL[3][7]
PBS (pH 7.2)	2 mg/mL[3][7]

Biological Pathways Biosynthesis of Prostaglandin F1α

PGF1 α is synthesized from dihomo- γ -linolenic acid (DGLA), an omega-6 fatty acid. The pathway involves the sequential action of cyclooxygenase (COX) enzymes and prostaglandin synthases.



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Caption: Biosynthesis of Prostaglandin F1 α from DGLA.

Metabolism of Prostaglandin F1α

PGF1 α is a relatively stable metabolite but can be further metabolized, primarily through oxidation, to form compounds such as 6-keto-PGF1 α . It's important to note that PGF1 α itself is a stable metabolite of the highly unstable prostacyclin (PGI₂).





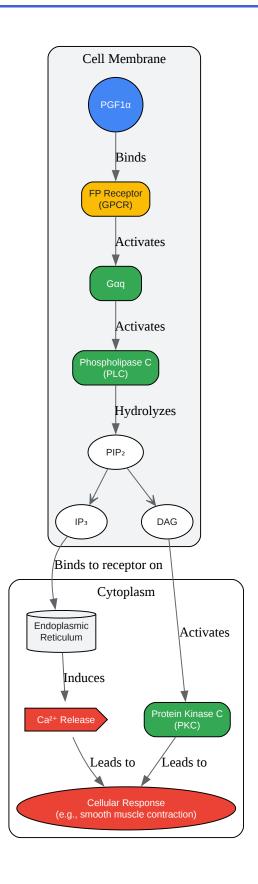
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Caption: Metabolism of Prostaglandin $F1\alpha$.

Signaling Pathway of Prostaglandin F1α

PGF1 α exerts its biological effects by binding to and activating the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). While less potent than PGF2 α , PGF1 α can initiate a similar signaling cascade.





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Caption: PGF1 α Signaling through the FP Receptor.



Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of PGF1 α are not readily available in the public domain. However, based on literature for related prostaglandins, the following outlines the general methodologies that would be employed.

Chemical Synthesis

The total synthesis of prostaglandins is a complex multi-step process. A common strategy involves the stereocontrolled construction of the cyclopentane core followed by the addition of the two side chains.



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Caption: General workflow for chemical synthesis of PGF1a.

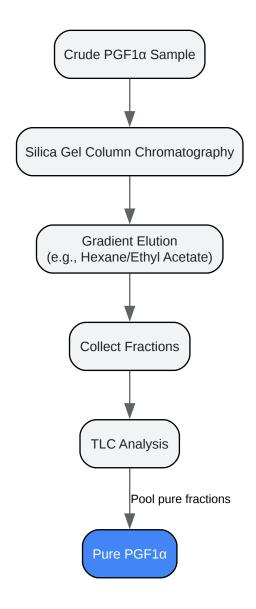
Purification

Purification of PGF1 α from a reaction mixture or biological extract typically involves chromatographic techniques.

Column Chromatography:

- Stationary Phase: Silica gel is commonly used.
- Mobile Phase: A solvent system of increasing polarity is employed to elute the compound of
 interest. A typical gradient might start with a non-polar solvent like hexane and gradually
 introduce a more polar solvent like ethyl acetate or isopropanol. The exact solvent system
 and gradient would need to be optimized based on the specific impurities present.
- Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure PGF1α.





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Caption: General workflow for purification of PGF1 α .

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins. While a specific protocol for PGF1 α is not detailed here, a general approach for a related metabolite, 6-keto-PGF1 α , is as follows:

Sample Preparation:



- Addition of a deuterated internal standard (e.g., PGF1α-d4) to the sample (plasma, urine, or cell culture supernatant).
- Solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte.
- Derivatization may be employed to improve chromatographic properties and ionization efficiency.

LC Separation:

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

MS/MS Detection:

- Ionization: Electrospray ionization (ESI) in negative ion mode is common for prostaglandins.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of prostaglandins.

- Sample Preparation: The purified PGF1α sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
- Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
- Data Analysis: Chemical shifts, coupling constants, and correlation signals are analyzed to confirm the structure and stereochemistry of the molecule. Specific chemical shift data for PGF1α is not readily available in public databases and would need to be determined experimentally.



Conclusion

This technical guide provides a foundational understanding of the chemical and biological properties of Prostaglandin F1 α . While detailed experimental protocols are proprietary or not widely published, the outlined methodologies for synthesis, purification, and analysis offer a starting point for researchers in the field. The provided diagrams of the biosynthetic, metabolic, and signaling pathways serve as a visual aid to comprehend the complex roles of PGF1 α in biological systems. Further research is warranted to fully elucidate the specific functions and therapeutic potential of this prostaglandin.

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